FNDR-20123 free base mechanism of action
FNDR-20123 free base mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of FNDR-20123 Free Base
Introduction
FNDR-20123 is a first-in-class, orally active hydroxamate derivative that functions as a potent histone deacetylase (HDAC) inhibitor.[1][2][3][4][5] It has been developed and investigated for its anti-malarial properties, specifically against Plasmodium falciparum, the most virulent species of the malaria parasite.[4] The emergence of drug-resistant strains of P. falciparum necessitates the development of novel therapeutics with distinct mechanisms of action, and FNDR-20123's targeting of epigenetic machinery represents a promising strategy.[1][4] This document provides a detailed overview of the mechanism of action, quantitative activity, and experimental protocols related to FNDR-20123.
Core Mechanism of Action: Epigenetic Disruption
The primary mechanism of action of FNDR-20123 is the inhibition of histone deacetylase (HDAC) enzymes.[1][4] HDACs are crucial epigenetic regulators that remove acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.
By inhibiting HDACs, FNDR-20123 causes an accumulation of acetylated histones (hyperacetylation).[6] This, in turn, leads to a more relaxed chromatin state, altering gene expression patterns. In Plasmodium falciparum, this disruption of the tightly regulated transcriptional cascade is catastrophic, leading to a collapse of cellular function and ultimately, parasite death.[5] FNDR-20123 has been shown to be effective against both the asexual blood stage and the sexual gametocyte stage of the parasite, indicating its potential to not only treat the disease but also to control its transmission.[1][7]
The compound inhibits both Plasmodium and human HDACs, with a higher potency for human HDACs.[1][2][3] It displays activity against multiple HDAC isoforms, including Class I (HDAC1, HDAC2, HDAC3, HDAC8) and Class IIb (HDAC6) enzymes.[2][3][8]
Caption: Mechanism of FNDR-20123 as an HDAC inhibitor.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and activity profile of FNDR-20123.
Table 1: In Vitro Inhibitory Activity (IC50)
| Target | IC50 (nM) | Reference |
| Plasmodium HDAC | 31 | [1][2][3] |
| Human HDAC (pan) | 3 | [1][2][3] |
| Human HDAC1 | 25 | [2][3][8] |
| Human HDAC2 | 29 | [2][3][8] |
| Human HDAC3 | 2 | [2][3][8] |
| Human HDAC6 | 11 | [2][3][8] |
| Human HDAC8 | 282 | [2][3][8] |
Table 2: Anti-malarial Activity
| Assay | Strain/Stage | IC50 (nM) | Reference |
| Asexual Blood-Stage | P. falciparum | 41-42 | [1][2][3] |
| Gametocyte Viability | Male Gametocytes | 190 | [1][2][3] |
| Gametocyte Viability | Female Gametocytes | > 5000 | [1][7] |
Table 3: In Vitro Safety and ADME Profile
| Parameter | Result | Reference |
| hERG Liability | > 100 µM | [1][7] |
| CYP Isoform Inhibition | > 25 µM | [1] |
| Liver Microsomal Stability | > 75% remaining after 2h | [1][7] |
| Plasma Protein Binding (Human) | 57% | [1] |
| Cytotoxicity (HepG-2, THP-1) | Negligible | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
HDAC Activity Assay
This assay quantifies the inhibitory effect of FNDR-20123 on HDAC enzyme activity.
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Principle: A fluorogenic substrate is deacetylated by the HDAC enzyme, making it susceptible to cleavage by a developer, which releases a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity.
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Methodology:
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Recombinant human or Plasmodium HDAC enzymes are incubated in a buffer solution.[7]
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Serial dilutions of FNDR-20123 (dissolved in DMSO) are added to the enzyme solution.[7]
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A fluorogenic HDAC substrate is added to initiate the enzymatic reaction.
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The mixture is incubated to allow for deacetylation.
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A developer solution is added, which cleaves the deacetylated substrate, releasing the fluorophore.
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Fluorescence is measured using a plate reader.
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IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.[7]
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Caption: Workflow for the HDAC fluorescent activity assay.
P. falciparum Asexual Blood-Stage Assay
This assay determines the potency of FNDR-20123 against the disease-causing stage of the parasite.
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Principle: The assay measures the inhibition of parasite proliferation by quantifying the incorporation of a radiolabeled nucleic acid precursor, [³H]-hypoxanthine, into the parasite's DNA.
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Methodology:
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Cultures of P. falciparum-infected red blood cells are synchronized to the ring stage.
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The infected cells are plated in 96-well plates with serial dilutions of FNDR-20123.
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The plates are incubated for 48 hours under standard parasite culture conditions (e.g., 37°C, 5% CO₂, 5% O₂).
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[³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.[6]
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Cells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.[6]
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The reduction in proliferation is used to calculate the IC50 value.
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Gametocyte Functional Viability Assay
This assay assesses the transmission-blocking potential of FNDR-20123.
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Principle: The assay measures the viability of male and female gametocytes after drug exposure. Male gamete formation (exflagellation) is a key indicator of viability.
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Methodology:
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Mature gametocyte cultures are treated with serial dilutions of FNDR-20123.[7]
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After incubation, the viability of male and female gametocytes is assessed separately.
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For male gametocytes, exflagellation is induced and measured, often by microscopy.
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For female gametocytes, viability can be assessed using specific fluorescent markers.
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The concentration of the compound that inhibits 50% of the gametocyte function (IC50) is determined.[7]
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Conclusion
FNDR-20123 is a potent, orally active HDAC inhibitor with significant anti-malarial activity against Plasmodium falciparum. Its mechanism of action, centered on the epigenetic disruption of histone acetylation, represents a novel approach to combat malaria, particularly in the context of rising resistance to conventional therapies.[1][4] The compound demonstrates efficacy against both replicative and transmissive stages of the parasite and possesses a favorable in vitro safety profile.[1][7] These characteristics make FNDR-20123 a promising candidate for further development as a next-generation anti-malarial agent.[1]
References
- 1. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
- 6. Antiplasmodial activity of pentyloxyamide-based histone deacetylase inhibitors against Plasmodium falciparum parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
